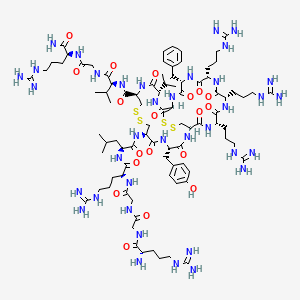
Ampreloxetine (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ampreloxetine (TFA) is a novel, selective, long-acting norepinephrine reuptake inhibitor. It is currently being investigated for its potential therapeutic applications, particularly in the treatment of symptomatic neurogenic orthostatic hypotension. This compound works by inhibiting the norepinephrine transporter, thereby increasing the levels of norepinephrine in the synaptic cleft and enhancing sympathetic nervous system activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ampreloxetine (TFA) involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for Ampreloxetine (TFA) are designed to ensure high yield and purity of the final product. These methods typically involve large-scale chemical reactions under controlled conditions, followed by purification processes such as crystallization and chromatography to isolate the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Ampreloxetine (TFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Ampreloxetine (TFA) include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of Ampreloxetine (TFA) depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of the original compound, which can be further processed to obtain the final desired product .
Wissenschaftliche Forschungsanwendungen
Ampreloxetine (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of norepinephrine reuptake inhibition and to develop new therapeutic agents.
Biology: It is used in research to understand the role of norepinephrine in various physiological processes and to study the effects of norepinephrine reuptake inhibition on cellular and molecular levels.
Medicine: It is being investigated for its potential therapeutic applications in the treatment of neurogenic orthostatic hypotension, attention-deficit/hyperactivity disorder, and fibromyalgia.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing
Wirkmechanismus
Ampreloxetine (TFA) exerts its effects by inhibiting the norepinephrine transporter, which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, Ampreloxetine (TFA) increases the levels of norepinephrine in the synaptic cleft, thereby enhancing the activity of the sympathetic nervous system. This leads to increased vasoconstriction and improved blood pressure regulation in patients with neurogenic orthostatic hypotension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atomoxetine: Another norepinephrine reuptake inhibitor used in the treatment of attention-deficit/hyperactivity disorder.
Reboxetine: A selective norepinephrine reuptake inhibitor used as an antidepressant.
Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake.
Uniqueness of Ampreloxetine (TFA)
Ampreloxetine (TFA) is unique in its long-acting nature and selective inhibition of the norepinephrine transporter. This makes it particularly suitable for the treatment of conditions like neurogenic orthostatic hypotension, where sustained norepinephrine levels are beneficial. Additionally, its pharmacokinetic profile allows for once-daily dosing, which improves patient compliance and convenience .
Eigenschaften
Molekularformel |
C20H19F6NO3 |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
2,2,2-trifluoroacetic acid;4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine |
InChI |
InChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7) |
InChI-Schlüssel |
MDURTULDKWJPAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



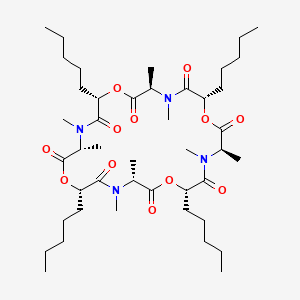
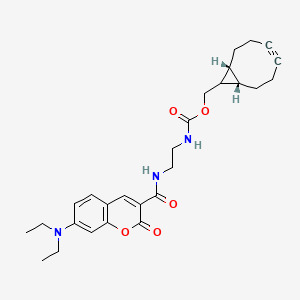

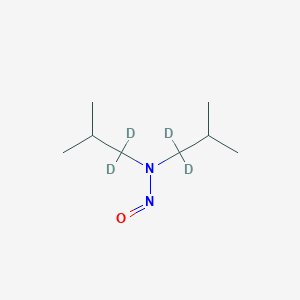
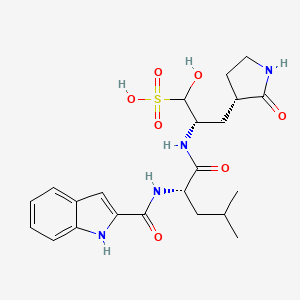
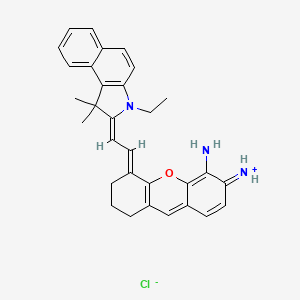
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B15136780.png)
methyl]-N,N-diethylbenzamide](/img/structure/B15136782.png)
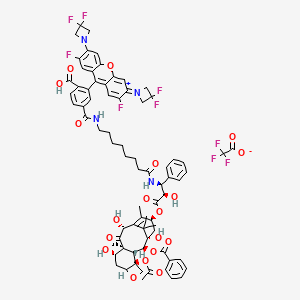
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)
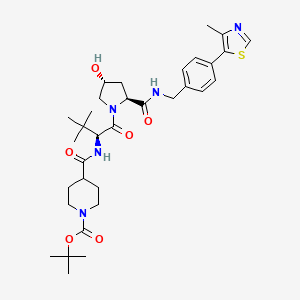
![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
